2,3,6-Trifluorotoluene (Methyl D3)
Description
2,3,6-Trifluorotoluene (C₆H₃F₃CH₃) is a fluorinated aromatic compound characterized by three fluorine atoms substituted at the 2, 3, and 6 positions of the toluene benzene ring. This substitution pattern distinguishes it from other fluorinated toluenes, such as α,α,α-trifluorotoluene (TFT, C₆H₅CF₃), where fluorine atoms replace all three methyl hydrogens. Fluorinated toluenes are widely used in organic synthesis, agrochemicals, and pharmaceuticals due to their stability, electronegativity, and resistance to metabolic degradation .
Properties
IUPAC Name |
1,2,4-trifluoro-3-(trideuteriomethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,1H3/i1D3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXRWIKZIXEYRM-FIBGUPNXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C=CC(=C1F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Solvent in Organic Synthesis
Overview:
2,3,6-Trifluorotoluene is recognized as a low-toxicity alternative to traditional solvents like dichloromethane. It is particularly useful in reactions requiring higher boiling solvents due to its boiling point of approximately 103 °C.
Applications:
- Lewis Acid-Catalyzed Reactions: It serves as a solvent in mild Lewis-acid catalyzed reactions such as Friedel-Crafts acylation and alkylation. The solvent's dielectric constant (9.18) is comparable to that of dichloromethane (9.04), making it effective in similar chemical environments .
- Synthetic Intermediate: 2,3,6-Trifluorotoluene is utilized as a precursor for synthesizing various compounds, including herbicides and pharmaceuticals. For example, it is a key intermediate in the production of fluometuron, an herbicide derived from its derivative 3-aminobenzotrifluoride .
Pharmaceutical Applications
Overview:
The compound plays a crucial role in the pharmaceutical industry due to its utility in synthesizing biologically active compounds.
Case Studies:
- Flumetramide Production: This skeletal muscle relaxant is synthesized from 2,3,6-trifluorotoluene through multiple steps involving nitration and reduction processes .
- Anesthetic Compounds: Research indicates that derivatives of trifluorotoluene exhibit potential as oral anesthetics with minimal side effects. For instance, studies on compounds related to trifluorotoluene show promising results in reducing the minimum alveolar concentration of isoflurane without significant cardiovascular effects .
Environmental Applications
Overview:
Recent studies have explored the use of 2,3,6-trifluorotoluene in environmental chemistry.
Applications:
- Charge Transfer Studies: It has been identified as an effective solvent for studying ion transfer across liquid-liquid interfaces. This application is vital for understanding electrochemical processes in environmental systems .
- Contaminants of Emerging Concern: The European Chemical Agency recognizes trifluorotoluene's presence in consumer products such as coatings and inks, prompting investigations into its environmental impact and behavior .
Toxicological Studies
Overview:
Understanding the toxicological profile of 2,3,6-trifluorotoluene is essential for its safe application across industries.
Findings:
- Toxicokinetics: Studies reveal that this compound exhibits a biological half-life of approximately 20 hours when administered orally or intravenously. Its absorption rates vary significantly depending on the vehicle used (e.g., corn oil vs. α-cyclodextrin) .
- Effects on Organ Systems: High doses have been associated with liver hypertrophy and nephropathy in animal models, indicating the need for careful dosage management during applications .
Mechanism of Action
The mechanism by which 2,3,6-Trifluorotoluene (Methyl D3) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules, thereby influencing biochemical pathways and reactions.
Comparison with Similar Compounds
Structural and Substitution Differences
α,α,α-Trifluorotoluene (TFT) :
- Structure: Fluorines replace all three hydrogens on the toluene methyl group (C₆H₅CF₃).
- Key Differences: Unlike 2,3,6-Trifluorotoluene, TFT retains an unsubstituted benzene ring, leading to distinct electronic and steric properties. The electronegative fluorine atoms on the methyl group in TFT lower symmetry and alter vibrational modes (e.g., C–F stretching at ~1,100 cm⁻¹) compared to ring-fluorinated analogs .
Chlorinated Toluene Derivatives :
- Example: 4-Chloro-α,α,α-trifluorotoluene (CTT, C₇H₄ClF₃) and nitro-substituted derivatives (e.g., NCTT, DNCTT).
- Key Differences: Chlorine and nitro groups introduce additional electronegativity and steric bulk. The 2,3,6-fluorination pattern in Methyl D3 may hinder metabolic pathways compared to para-substituted chlorinated derivatives, as seen in CB77 (a polychlorinated biphenyl with 2,3,6-trichlorophenyl rings), which resists biotransformation to methyl sulfones .
Physical and Chemical Properties
Notes:
Environmental and Health Implications
- Persistence :
- Toxicity :
- Chlorinated derivatives (e.g., CTT) pose significant risks due to bioaccumulation, whereas fluorinated compounds like Methyl D3 may have lower acute toxicity but long-term ecological impacts .
Biological Activity
2,3,6-Trifluorotoluene, also known as Methyl D3, is a fluorinated aromatic compound with significant implications in various biological contexts. This article reviews its biological activity, focusing on mutagenicity, cytotoxicity, and potential therapeutic applications based on recent studies.
- Chemical Formula : C7H5F3
- Molecular Weight : 162.11 g/mol
- CAS Number : 50998-43-0
Mutagenicity Studies
Research on the mutagenic potential of 2,3,6-Trifluorotoluene has been limited but informative. A study assessing similar compounds indicated that p-chloro-α,α,α-trifluorotoluene was not mutagenic in several bacterial strains including S. typhimurium and E. coli, both with and without metabolic activation . While direct studies on Methyl D3 are scarce, the structural similarities suggest a potentially low mutagenic risk.
Cytotoxicity and Anticancer Activity
Recent investigations into related trifluoromethyl compounds have demonstrated notable anticancer activities. For instance, derivatives incorporating trifluoromethyl groups have shown enhanced biological activity against various cancer cell lines:
These findings suggest that the trifluoromethyl group may enhance the efficacy of anticancer agents through increased lipophilicity and interaction with target proteins.
Toxicological Studies
Toxicological assessments have highlighted the potential adverse effects of related fluorinated compounds. For example:
- Inhalation studies on p-chloro-α,α,α-trifluorotoluene in rats indicated dose-dependent increases in liver tumors and other neoplastic changes .
- Significant findings included hepatocellular adenomas and carcinomas at exposure levels as low as 100 ppm .
Although specific data on Methyl D3 remains limited, these results raise concerns regarding the long-term exposure effects of fluorinated toluenes.
Case Studies and Applications
- Antimicrobial Activity :
- Drug Development :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
